molecular formula C10H6Cl2N2O B13099114 4,6-Dichloro-5-phenoxypyrimidine

4,6-Dichloro-5-phenoxypyrimidine

Cat. No.: B13099114
M. Wt: 241.07 g/mol
InChI Key: ZJPHSULPXWWPAH-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-phenoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenoxy group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-phenoxypyrimidine typically involves the chlorination of 5-phenoxypyrimidine. One common method includes the reaction of 5-phenoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of less toxic chlorinating agents, such as phosphorus trichloride (PCl3), is also explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-phenoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as amino, hydroxyl, or alkyl groups .

Scientific Research Applications

4,6-Dichloro-5-phenoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-phenoxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-methoxypyrimidine: Similar in structure but with a methoxy group instead of a phenoxy group.

    4,6-Dichloro-2-phenoxypyrimidine: Similar but with the phenoxy group at position 2.

    4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A more complex structure with additional substituents

Uniqueness

4,6-Dichloro-5-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

4,6-dichloro-5-phenoxypyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-9-8(10(12)14-6-13-9)15-7-4-2-1-3-5-7/h1-6H

InChI Key

ZJPHSULPXWWPAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CN=C2Cl)Cl

Origin of Product

United States

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